4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with amino, ethyl, and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Amination and Ethylation: The amino and ethyl groups can be introduced through amination and alkylation reactions, respectively, using appropriate reagents such as ethyl halides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes or molecular interactions.
Mechanism of Action
The mechanism of action of 4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
4-Amino-N-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide: Contains a methyl group instead of an ethyl group, which can influence its physical and chemical properties.
4-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide: The carboxamide group is positioned differently, potentially altering its reactivity and interactions.
Properties
IUPAC Name |
4-amino-N-ethyl-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4O/c1-2-13-7(16)6-5(12)3-15(14-6)4-8(9,10)11/h3H,2,4,12H2,1H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKDPNLGTJVLPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C=C1N)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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